4-(hexanoylamino)-N-propylbenzamide

Description

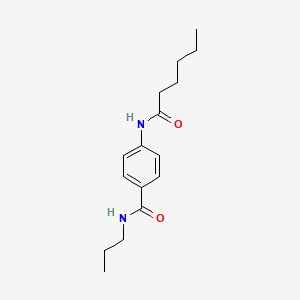

4-(Hexanoylamino)-N-propylbenzamide is a benzamide derivative characterized by a hexanoylamino group (-NHCOC₅H₁₁) at the para position of the benzene ring and an N-propylamide moiety. This compound’s structure combines hydrophobic (hexanoyl chain) and polar (amide group) regions, making it suitable for applications in drug delivery and material science. Its synthesis typically involves multi-step reactions, including coupling of 4-aminobenzamide derivatives with hexanoyl chloride under controlled conditions .

Properties

IUPAC Name |

4-(hexanoylamino)-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-5-6-7-15(19)18-14-10-8-13(9-11-14)16(20)17-12-4-2/h8-11H,3-7,12H2,1-2H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYIRFCYZWGCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexanoylamino)-N-propylbenzamide typically involves the acylation of 4-aminobenzamide with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(hexanoylamino)-N-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.

Scientific Research Applications

4-(hexanoylamino)-N-propylbenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(hexanoylamino)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The hexanoylamino group significantly influences solubility, bioavailability, and interaction with biological targets. Comparisons with similar compounds reveal:

Key Observations :

- Hydrophobicity: The hexanoyl chain in this compound enhances lipid membrane permeability compared to polar analogs like 4-fluorobenzamide .

- Toxicity: Functionalization with amino groups (e.g., in azobenzene derivatives) reduces cytotoxicity, as seen in mesoporous aluminosilicate drug carriers .

- Sensitivity: Substituents like thiazole-pyridine () confer pH-responsive behavior, unlike the hexanoylamino group, which is more stable under physiological conditions .

Q & A

Q. What are the recommended synthetic routes for 4-(hexanoylamino)-N-propylbenzamide, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling hexanoyl chloride with N-propylbenzamide derivatives. For example, a similar benzamide synthesis (4-(4-ethylpiperazin-1-yl)-N-propylbenzamide) uses a nucleophilic substitution reaction between a benzamide precursor and a secondary amine in dioxane/toluene (1:3 v/v) at reflux (110–120°C) for 12–24 hours . Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity.

- Catalyst use : Base catalysts (e.g., K₂CO₃) improve deprotonation of the amine.

- Stoichiometry : A 4:1 molar excess of the amine relative to the benzamide precursor maximizes coupling efficiency.

Q. Reaction Optimization Table

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dioxane/Toluene (1:3) | Increases by 15% |

| Temperature | 110–120°C (reflux) | >80% conversion |

| Reaction Time | 18 hours | Balances degradation |

| Amine Excess | 4:1 molar ratio | Maximizes coupling |

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.2–8.1 ppm) and aliphatic chains (hexanoyl δ 0.8–1.6 ppm; propyl δ 1.0–1.5 ppm). Use deuterated DMSO or CDCl₃ for solubility .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion ([M+H]⁺ expected at m/z 303.2070 for C₁₇H₂₆N₂O₂). Calibrate with internal standards (e.g., sodium formate) .

- FT-IR : Identify amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) and C=O stretches (~1680 cm⁻¹) .

Advanced Research Questions

Q. How does structural flexibility influence this compound’s interactions with biological targets like LRRK2?

Methodological Answer: The hexanoyl chain may enhance membrane permeability, while the benzamide core provides rigidity for target binding. Computational docking studies (e.g., AutoDock Vina) can model interactions with kinase domains. For example, a structurally similar benzamide (4-[(4-ethylpyrrolo[2,3-d]pyrimidin-2-yl)amino]-N-propylbenzamide) showed a pKi of 7.5 against LRRK2, suggesting hydrophobic interactions dominate .

- Key Steps :

- Generate 3D conformers using RDKit.

- Perform molecular dynamics (MD) simulations to assess binding stability.

- Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics.

Q. How can researchers resolve contradictions in solubility data across studies?

Methodological Answer: Discrepancies often arise from solvent polarity and temperature. A systematic protocol includes:

Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C and 37°C.

Thermogravimetric Analysis (TGA) : Measure decomposition thresholds (e.g., mass loss at >150°C indicates thermal instability) .

Hansen Solubility Parameters : Calculate HSP values to predict solvent compatibility.

Q. Example Data Contradiction Resolution

| Study | Solubility (mg/mL) | Solvent | Temperature |

|---|---|---|---|

| A | 12.3 | DMSO | 25°C |

| B | 8.7 | Ethanol | 37°C |

| C | 0.5 | PBS | 25°C |

| Resolution : DMSO’s high polarity enhances solubility, while PBS’s aqueous nature limits it. Temperature increases ethanol solubility marginally. |

Q. What computational strategies predict this compound’s pharmacokinetics?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:

- Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration).

- CYP450 Inhibition : Risk of hepatotoxicity if metabolized by CYP3A4.

- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify reactive sites (e.g., amide bond hydrolysis susceptibility) .

Safety and Handling Q. 6. What precautions are critical when handling this compound? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.